![molecular formula C8H16N2 B2356882 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine CAS No. 1463-27-0](/img/structure/B2356882.png)
2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1463-27-0 . It has a molecular weight of 140.23 . The IUPAC name for this compound is 2-(4-methyl-3,6-dihydro-1(2H)-pyridinyl)ethanamine .
Molecular Structure Analysis
The InChI code for “2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine” is 1S/C8H16N2/c1-8-2-5-10(6-3-8)7-4-9/h2H,3-7,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Unfortunately, the web search results do not provide more detailed physical and chemical properties such as boiling point, melting point, solubility, etc.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Agents
THP-containing compounds have been found to possess biologically active properties, including anti-inflammatory effects . The introduction of varied substituents onto the THP ring system can have a significant effect on their pharmacological properties .
Anticancer Agents
THP derivatives have also been studied for their potential as anticancer agents . Structure-activity relationship (SAR) studies of newly reported THP derivatives can help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
Synthesis of Substituted N-(Carbonylamino)-1,2,3,6-Tetrahydropyridines
Two reaction schemes have been documented and employed as a simple method for the synthesis of substituted N-(carbonylamino)-1,2,3,6-tetrahydropyridines .
Natural Products and Synthetic Pharmaceutical Agents
The presence of THPs has been identified in both natural products and synthetic pharmaceutical agents . This highlights the versatility and wide-ranging applications of these compounds in various fields.
Drug Discovery and Design
The use of SAR studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
Antimicrobial Activity
While not directly related to “2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine”, it’s worth noting that other heterocyclic compounds, such as hydrazide–hydrazones, have been synthesized to obtain substances with significant antimicrobial activity .
Safety and Hazards
The compound has been classified with the GHS pictograms GHS05 and GHS07 . The hazard statements associated with the compound are H227, H302, H312, H314, H332, and H335 . The precautionary statements are P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Wirkmechanismus
Target of Action
The primary target of 2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine is the dopaminergic neurons in the brain . These neurons play a crucial role in regulating movement and emotion.
Mode of Action
The compound interacts with its targets by causing inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress . This leads to damage in the dopaminergic neurons in the striatum and substantia nigra . In these neurons, the compound blocks the mitochondrial complex I , leading to mitochondrial dysfunction .
Biochemical Pathways
The compound affects the dopaminergic pathways in the brain . The downstream effects include the production of free radicals, leading to oxidative stress . This oxidative stress can cause further damage to the neurons and contribute to neurological disorders such as Parkinson’s disease .
Result of Action
The result of the compound’s action is the damage to the dopaminergic neurons in the striatum and substantia nigra . This damage can lead to symptoms associated with neurological disorders such as Parkinson’s disease .
Eigenschaften
IUPAC Name |
2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-8-2-5-10(6-3-8)7-4-9/h2H,3-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURDMWNUZXZQSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.